molecular formula C18H22N2OS B14983040 N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B14983040
M. Wt: 314.4 g/mol
InChI Key: CAVBGLFXHSEFMB-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Attachment of the 4-Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the pyrrolidine ring is alkylated with a 4-methylphenyl group.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via a Paal-Knorr synthesis or other cyclization methods.

    Coupling to Form the Carboxamide: The final step involves coupling the thiophene ring with the pyrrolidine derivative to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with protein receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpyrrolidine-2-carboxamide: Similar structure but lacks the thiophene ring.

    Thiophene-2-carboxamide derivatives: Similar structure but lacks the pyrrolidine ring.

Uniqueness

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of both the pyrrolidine and thiophene rings, which contribute to its distinct chemical and biological properties. The combination of these rings allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H22N2OS/c1-14-6-8-15(9-7-14)16(20-10-2-3-11-20)13-19-18(21)17-5-4-12-22-17/h4-9,12,16H,2-3,10-11,13H2,1H3,(H,19,21)

InChI Key

CAVBGLFXHSEFMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCCC3

Origin of Product

United States

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